molecular formula C10H14N2 B2800755 (2S)-2-phenylpiperazine CAS No. 137766-74-6

(2S)-2-phenylpiperazine

Cat. No.: B2800755
CAS No.: 137766-74-6
M. Wt: 162.236
InChI Key: RIMRLBGNCLMSNH-SNVBAGLBSA-N
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Description

(2S)-2-phenylpiperazine (CAS 137766-74-6) is a chiral piperazine derivative of significant interest in pharmaceutical and agrochemical research. This compound serves as a versatile and valuable synthetic building block. The piperazine scaffold, particularly in its stereochemically defined forms, is a common pharmacophore in drug discovery, and the (2S)-enantiomer provides a crucial chiral template for developing stereospecific bioactive molecules . Research into phenylpiperazine derivatives has demonstrated their potential across multiple domains. In medicinal chemistry, the core phenylpiperazine structure is recognized as a rigid analog of amphetamine and has been studied for its interaction with monoamine transporters, indicating potential as a modestly selective norepinephrine releasing agent (NRA) . Furthermore, structurally related phenylpiperazine compounds have been designed and evaluated as rapid-recovery hypnotic agents that act on the GABAA receptor, showcasing the scaffold's applicability in central nervous system (CNS) drug development . Beyond pharmaceuticals, substituted phenylpiperazine derivatives have also shown promising acaricidal activity, highlighting their utility in the discovery and synthesis of new agrochemicals . With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol , this compound is a critical intermediate for researchers constructing compound libraries and exploring structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRLBGNCLMSNH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 Phenylpiperazine and Its Enantiopure Derivatives

Asymmetric Synthesis Strategies

The quest for efficient and stereocontrolled routes to (2S)-2-phenylpiperazine has led to the development of a diverse array of asymmetric strategies. These methods are designed to introduce the desired chirality in a predictable and highly selective manner, moving beyond classical resolution techniques.

Chiral Pool Approaches and Derivatization

The "chiral pool" approach leverages naturally occurring, enantiomerically pure compounds as starting materials. ptfarm.pl α-Amino acids are particularly valuable in this regard due to their ready availability and inherent chirality. ptfarm.plnih.gov For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary, proceeding through a protected 2-oxopiperazine intermediate. nih.gov This strategy underscores the utility of deriving complex chiral structures from simple, naturally available precursors.

Another example involves the use of enantiomerically pure trifunctional 2,6-di-substituted piperazines as central cores for constructing stereochemically diverse DNA-Encoded Chemical Libraries (DECLs). researchgate.net This highlights the application of chiral pool-derived piperazines in modern drug discovery platforms.

Stereoselective Reductions (e.g., CBS Reduction of Phenacyl Bromides)

Stereoselective reductions are a cornerstone of asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of ketones to alcohols. organic-chemistry.org This methodology has been successfully applied to the synthesis of 2-arylpiperazines starting from readily available phenacyl bromides. researchgate.netresearchgate.net The CBS reduction of a phenacyl bromide derivative furnishes an optically enriched alcohol, which serves as a key chiral intermediate in the subsequent formation of the piperazine (B1678402) ring. researchgate.netresearchgate.net

The general mechanism of the CBS reduction involves the coordination of the borane (B79455) from the oxazaborolidine catalyst to the ketone's carbonyl oxygen. This coordination pre-organizes the ketone for a highly enantioselective hydride transfer from a borane-amine complex, leading to the formation of the chiral alcohol with high enantiomeric excess.

Nucleophilic Substitution Reactions with Inversion of Configuration (e.g., via Oxathiazolidine Oxides)

Nucleophilic substitution reactions that proceed with a predictable inversion of stereochemistry are invaluable for controlling chirality. The SN2 (bimolecular nucleophilic substitution) mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, resulting in an inversion of the configuration at that center. fiveable.melibretexts.org

A sophisticated application of this principle is seen in the synthesis of chiral 2-arylpiperazines, where a key step involves the SN2 reaction of a cyclic sulfamidate, specifically a 1,2,3-oxathiazolidine 2-oxide, with an azide (B81097) anion. researchgate.netresearchgate.net These cyclic sulfamidates, derived from chiral amino alcohols, are effective electrophiles. The ring-opening of these intermediates by a nucleophile occurs with complete inversion of configuration at the stereogenic center. iucr.org This step is crucial for establishing the desired stereochemistry in the final piperazine product. researchgate.netresearchgate.net

Starting MaterialReagentKey TransformationStereochemical Outcome
Optically enriched alcoholThionyl chloride, then oxidationFormation of 1,2,3-oxathiazolidine 2-oxideRetention of configuration
1,2,3-Oxathiazolidine 2-oxideAzide anionSN2 ring-openingInversion of configuration

Cyclization Methodologies for Chiral Piperazine Ring Formation (e.g., from Piperazine-2,3-diones)

The construction of the piperazine ring is a critical final step in many synthetic routes. A common strategy involves the cyclization of a linear diamine precursor. One established method is the condensation of an α-haloester, such as ethyl α-bromophenylacetate, with ethylenediamine (B42938) to form a 3-oxo-2-phenylpiperazine intermediate. researchgate.net This intermediate can then be reduced to yield 2-phenylpiperazine (B1584378). researchgate.net

A more advanced approach utilizes piperazine-2,3-diones as key intermediates. researchgate.netresearchgate.net These diones can be synthesized through the cyclization of N-substituted ethylenediamine derivatives. google.com Subsequent reduction of the piperazine-2,3-dione provides the desired piperazine ring. This method is part of a multi-step synthesis of 2-arylpiperazines that starts from phenacyl bromides and incorporates both a CBS reduction and a nucleophilic substitution with inversion of configuration. researchgate.netresearchgate.net

The synthesis of 1,4-disubstituted piperazine-2,5-diones can also be achieved via the direct cyclization of N-substituted chloroacetamides under phase-transfer catalysis conditions, offering an efficient one-step procedure. ucd.ie

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers a versatile and powerful tool for the synthesis of heterocyclic compounds, including piperazines. A modular method for synthesizing highly substituted piperazines involves a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components. acs.orgacs.org This process proceeds under mild conditions with high regio- and stereochemical control, affording a diverse range of piperazine derivatives in good to excellent yields. acs.org

Another approach is the palladium-catalyzed carboamination reaction of γ-aminoalkene derivatives. This intramolecular cyclization allows for the construction of the piperazine ring, and in many cases, proceeds with high diastereoselectivity to yield cis-2,6-disubstituted piperazines. nih.gov

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can be conveniently converted into chiral piperazines without loss of optical purity. rsc.org

Catalyst SystemReactantsProduct TypeKey Features
Pd₂(dba)₃ / DPEphosPropargylic carbonate, DiamineSubstituted piperazineModular, high regio- and stereocontrol acs.org
Pd₂(dba)₃ / P(2-furyl)₃γ-Aminoalkene, Aryl bromideSubstituted piperazineIntramolecular carboamination, high diastereoselectivity nih.gov
Pd(OCOCF₃)₂ / (R)-TolBINAPPyrazin-2-olChiral piperazin-2-oneAsymmetric hydrogenation, excellent ee and dr dicp.ac.cn

Ir-Catalyzed Hydrogenation for Chiral Piperazines

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective method for the synthesis of chiral piperazines. This technique often involves the hydrogenation of pyrazine (B50134) precursors. dicp.ac.cnresearchgate.netacs.org A significant challenge in the hydrogenation of pyrazines is their aromatic stability and the strong coordinating ability of both the starting material and the piperazine product. dicp.ac.cn

To overcome these challenges, strategies such as the activation of pyrazines by forming pyrazinium salts with alkyl halides have been developed. researchgate.netacs.org This activation facilitates the Ir-catalyzed hydrogenation, leading to a wide range of chiral piperazines with high enantioselectivity (up to 96% ee). researchgate.netacs.org Another approach involves the hydrogenation of tosylamido-substituted pyrazines using dinuclear iridium(III) complexes. dicp.ac.cnwiley.com The addition of N,N-dimethylanilinium bromide has been shown to enhance both the catalytic activity and the enantioselectivity of this transformation. dicp.ac.cnwiley.com The resulting chiral tetrahydropyrazines can be further converted to chiral piperazines without loss of enantiopurity. dicp.ac.cnwiley.com

Additionally, Ir-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-2,5-diketopiperazines provides an efficient route to chiral 3,6-disubstituted-2,5-diketopiperazines with excellent diastereoselectivities and enantioselectivities. acs.org

Development of Derivatization Routes for Functionalization

The functionalization of the this compound scaffold is key to modulating its pharmacological properties. Researchers have developed various derivatization routes to modify the piperazine nitrogens and the phenyl ring, enabling the synthesis of a wide array of analogues.

N-Alkylation and N-Substitution Reactions of Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer prime sites for modification through N-alkylation and N-substitution reactions. These reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Direct N-alkylation of 2-phenylpiperazine with alkyl halides can lead to a mixture of mono- and di-substituted products. google.com For instance, the reaction of 2-phenylpiperazine with methyl iodide has been reported to yield a mixture of 1-methyl-3-phenylpiperazine, 1-methyl-2-phenylpiperazine, and 1,4-dimethyl-2-phenylpiperazine, along with unreacted starting material. google.com To achieve selectivity, one of the nitrogen atoms is often protected. semanticscholar.org

A variety of reagents can be used for N-substitution. For example, reactions with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) lead to the formation of amides. jst.go.jp Sulfonylation reactions with reagents such as triflic anhydride (B1165640) (Tf₂O) can be used to introduce sulfonyl groups. jst.go.jp Furthermore, reductive amination provides another route for N-alkylation. researchgate.net

The reaction conditions for these substitutions can vary. Alkylation and benzylation are often carried out in the presence of an inorganic base like potassium carbonate (K₂CO₃), while amidation and sulfonamidation reactions frequently utilize an organic base such as triethylamine. jst.go.jp Microwave-assisted synthesis has also been employed for the preparation of N-substituted phenylpiperazines, offering a more efficient and solvent-free alternative in some cases. nih.govsemanticscholar.org

Table 1: Examples of N-Substitution Reactions on the Piperazine Ring

ReactantReagentProduct TypeReference
2-PhenylpiperazineAlkyl HalideN-Alkyl Phenylpiperazine google.com
2-PhenylpiperazineAcyl ChlorideN-Acyl Phenylpiperazine jst.go.jp
2-PhenylpiperazineTriflic AnhydrideN-Sulfonyl Phenylpiperazine jst.go.jp
2-PhenylpiperazineBenzyl (B1604629) ChlorideN-Benzyl Phenylpiperazine jst.go.jp

Regioselective Functionalization of the Phenyl Moiety

Targeted modification of the phenyl ring of this compound is essential for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity.

Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. smolecule.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. oneonta.edu For instance, nitration introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. oneonta.edu

Directed ortho-Metalation (DoM): A powerful strategy for achieving regioselectivity is directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org In the context of N-protected 2-phenylpiperazine, the protecting group itself or a substituent on the phenyl ring can act as a DMG. For example, an amide or carbamate (B1207046) group on one of the piperazine nitrogens can direct lithiation to the ortho-position of the phenyl ring. organic-chemistry.org This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r_): In cases where the phenyl ring is substituted with a strong electron-withdrawing group, nucleophilic aromatic substitution becomes a viable strategy. An anion-stabilizing group at the ortho or para position to a leaving group facilitates the substitution. google.com

Orthogonal Protection Strategies for Multi-functionalization

To achieve selective functionalization at multiple sites on the this compound scaffold, orthogonal protection strategies are employed. biosynth.com This involves using protecting groups for the two piperazine nitrogens that can be removed under different conditions, allowing for sequential and site-specific modifications. masterorganicchemistry.com

Commonly used nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com The Boc group is labile to acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), while the Cbz group is typically removed by catalytic hydrogenolysis. masterorganicchemistry.comgoogle.com This orthogonality allows for the selective deprotection of one nitrogen while the other remains protected. google.com

For example, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. researchgate.net This method allows for the generation of chiral piperazines with different protecting groups on the two nitrogen atoms. The use of protecting groups like Boc and benzyl (Bn) is a common strategy. semanticscholar.org The Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, offers another level of orthogonality and is often used in peptide synthesis. masterorganicchemistry.com The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which is removed by hydrazine, provides yet another orthogonal protecting group. sigmaaldrich.com

The ability to selectively deprotect one nitrogen atom opens the door for further functionalization, such as N-alkylation or acylation, at that specific site before the removal of the second protecting group. semanticscholar.org This stepwise approach is crucial for the synthesis of complex, multi-functionalized piperazine derivatives.

Table 2: Common Orthogonal Protecting Groups for Piperazine Nitrogens

Protecting GroupAbbreviationCleavage ConditionsReference
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl) masterorganicchemistry.comgoogle.com
BenzyloxycarbonylCbzCatalytic Hydrogenolysis masterorganicchemistry.comgoogle.com
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazine sigmaaldrich.com

Diastereoselective Elaboration of Piperazine Scaffolds

The inherent chirality of this compound makes it a valuable scaffold for diastereoselective synthesis, where the existing stereocenter influences the creation of new stereocenters.

This compound and its derivatives can act as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com For example, chiral piperazine-2,5-diones derived from amino acids have been used as chiral auxiliaries in the asymmetric synthesis of α-amino acids. rsc.org The steric bulk of the phenyl group and other substituents on the piperazine ring can effectively shield one face of a reacting molecule, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. chemeurope.com

Furthermore, the piperazine ring itself can be elaborated in a diastereoselective manner. For instance, a highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The stereochemistry of the phenylpiperazine moiety has been shown to be a critical factor in the biological activity of some compounds. researchgate.net

Synthesis of Key Intermediates for Complex Molecule Construction

This compound and its functionalized derivatives serve as crucial building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. cymitquimica.comchemimpex.com The versatile nature of the piperazine scaffold allows for its incorporation into a wide range of larger molecular architectures. researchgate.net

A notable application is in the synthesis of novel therapeutic agents. For example, derivatives of 2-phenylpiperazine have been investigated as potential anticancer agents, antipsychotics, and antidepressants. semanticscholar.org The synthesis of these complex molecules often involves the initial preparation of a functionalized 2-phenylpiperazine intermediate, which is then coupled with other molecular fragments. nih.gov

For instance, a synthetic route to new 4-acyl-1-phenylaminocarbonyl-2-phenylpiperazine derivatives involved the acylation of the piperazine nitrogen. acs.org In another example, phenylpiperazine derivatives were synthesized through a series of reactions including sulfonylation, reduction, alkylation, and cyclization to create compounds with acaricidal activity. nih.gov The development of efficient methods for preparing these key intermediates is therefore of significant importance for the advancement of drug discovery programs. chemimpex.com

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (2S)-2-phenylpiperazine in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-phenylpiperazine (B1584378), the spectrum typically shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine (B1678402) ring. The protons on the piperazine ring often appear as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The chemical shifts (δ) are measured in parts per million (ppm) and are indicative of the local electronic structure. For instance, the protons of the phenyl group are found in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperazine ring appear more upfield (typically δ 2.5-4.0 ppm). The single proton attached to the chiral carbon (C2) often exhibits a distinct chemical shift. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons of the phenyl ring typically resonate in the δ 126-145 ppm range, while the aliphatic carbons of the piperazine ring appear at higher field, generally in the δ 45-60 ppm range. nih.govlew.ro The specific chemical shifts can be influenced by the solvent and the presence of substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further refine the structural assignment. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the piperazine ring. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing unambiguous assignment of both ¹H and ¹³C signals. These advanced techniques are crucial for definitively assigning the complex spectral data of phenylpiperazine derivatives.

Table 1: Representative NMR Spectroscopic Data for 2-Phenylpiperazine Derivatives Note: Chemical shifts are dependent on solvent and specific molecular structure. The data below is a generalized representation based on published spectra of related compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl C-H7.20 - 7.45 (m)126.0 - 129.0
Phenyl C (quaternary)-~140.0
Piperazine C2-H~3.90 (dd)~58.0
Piperazine N-HVariable (broad s)-
Piperazine Ring CH₂2.80 - 3.30 (m)45.0 - 52.0

Data compiled from various sources on phenylpiperazine derivatives. chemicalbook.comnih.govlew.ro (m = multiplet, dd = doublet of doublets, s = singlet)

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. wikipedia.orgthepharmajournal.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms. wikipedia.org

For a chiral molecule like this compound, single crystal X-ray diffraction is the definitive method for confirming the (S) configuration at the C2 stereocenter. This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the absolute stereochemistry. thepharmajournal.com The analysis also reveals crucial details about the molecule's conformation in the solid state. Studies on related phenylpiperazine derivatives have shown that the piperazine ring typically adopts a stable chair conformation. iucr.orgiucr.org In this conformation, the substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions. The phenyl group at the C2 position generally prefers an equatorial orientation to minimize steric hindrance.

The crystal structure also provides detailed information on intermolecular interactions, such as hydrogen bonding involving the amine groups of the piperazine ring, which govern the packing of the molecules in the crystal lattice. iucr.org These interactions are crucial for understanding the physical properties of the solid material. The Cambridge Structural Database (CSD) serves as a repository for such crystallographic data. re3data.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. gatewayanalytical.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. Specific functional groups absorb at characteristic frequencies. In the FTIR spectrum of this compound, key absorption bands include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine groups in the piperazine ring. scispace.com

Aromatic C-H stretching: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹, corresponding to the CH₂ and CH groups of the piperazine ring. scispace.com

C=C stretching: Bands in the 1450-1600 cm⁻¹ region, indicative of the phenyl group.

C-N stretching: Bands in the 1000-1350 cm⁻¹ range.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. gatewayanalytical.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectra would clearly show the vibrations of the aromatic ring and the carbon backbone of the piperazine ring. nih.govnih.gov The combination of both FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for Phenylpiperazine Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Technique
N-H Stretch3300 - 3500FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2800 - 3000FTIR, Raman
Aromatic C=C Stretch1450 - 1600FTIR, Raman
C-N Stretch1000 - 1350FTIR

Data compiled from studies on various phenylpiperazine derivatives. scispace.comnih.govnih.gov

Applications in Medicinal Chemistry Research: Rational Design and Molecular Interactions

Design and Synthesis of Novel Phenylpiperazine-Based Ligands

The versatility of the phenylpiperazine core allows for systematic structural modifications to explore and optimize interactions with biological targets. The design and synthesis of novel ligands based on this scaffold are guided by a deep understanding of their structure-activity relationships, strategies to modulate receptor binding, and innovative hybridization techniques.

Structure-Activity Relationship (SAR) Studies of Substituted Phenylpiperazines

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For phenylpiperazine derivatives, SAR studies have provided critical insights into the structural requirements for affinity and selectivity at various receptors.

Key determinants of activity include the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nitrogen. For instance, substitution on the phenyl ring can significantly impact receptor affinity and selectivity. Ortho-substitution with a group exhibiting a negative potential has been shown to be favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors nih.gov. The meta position, on the other hand, appears to be crucial for differentiating between these two receptor types nih.gov. The steric bulk of substituents at the meta position is well-tolerated by the 5-HT1A receptor, while the alpha-1 receptor has more stringent steric requirements nih.gov.

Modifications to the piperazine ring also play a pivotal role. For example, in a series of prazosin-related compounds, the replacement of the piperazine ring with 2,3-dialkylpiperazine moieties led to high affinity and selectivity for α1-adrenoceptors, suggesting the presence of a lipophilic binding pocket on the receptor surface nih.gov. The stereochemistry of these substituents is also critical, with cis isomers showing greater potency than their trans counterparts in certain cases nih.gov.

The following table summarizes the impact of various substitutions on the phenylpiperazine scaffold:

Modification Site Substitution Observed Effect Receptor Target(s)
Phenyl Ring (ortho)Group with negative potentialFavorable for affinity5-HT1A, α1-adrenoceptors
Phenyl Ring (meta)Bulky substituentsTolerated by 5-HT1A, restricted by α15-HT1A, α1-adrenoceptors
Phenyl Ring (para)Limited volume accessibleRestricted for both receptors5-HT1A, α1-adrenoceptors
Piperazine Ring2,3-dialkyl substitutionHigh affinity and selectivityα1-adrenoceptors

Strategies for Modulating Receptor Affinity and Selectivity

The development of receptor subtype-selective ligands is a primary goal in drug discovery to minimize off-target effects. For phenylpiperazine derivatives, various strategies are employed to modulate their affinity and selectivity. One effective approach involves the introduction of carbocyclic or heterocyclic appendages linked via a spacer element to the core structure acs.org.

The nature of the spacer and the appended moiety can dramatically influence receptor preference. For instance, linking a 7a-azaindole system to the phenylpiperazine core via an N-butylcarboxamide chain resulted in a D3-selective partial agonist acs.org. Shortening the spacer to an N-propylcarboxamide and altering the substitution on the azaindole ring shifted the preference to the D2 receptor acs.org. This highlights the fine-tuning of receptor selectivity that can be achieved through systematic modification of linker length and the appended chemical entity.

Another strategy involves the design of "bitopic" ligands that can simultaneously interact with both the primary (orthosteric) binding site and a secondary (allosteric or extracellular) binding site on a GPCR. The ability of some N-phenylpiperazine benzamides to selectively bind to the D3 dopamine receptor has been attributed to this phenomenon. The N-phenylpiperazine moiety occupies the orthosteric site, while the benzamide portion interacts with a unique secondary binding pocket on the D3 receptor nih.gov.

Hybridization Approaches for Enhanced Biological Activity

Hybridization, the combination of two or more pharmacophores into a single molecule, is a powerful strategy to create novel compounds with enhanced or unique biological activities. This approach has been successfully applied to the (2S)-2-phenylpiperazine scaffold.

A notable example is the hybridization of phenylpiperazine with a 1,2-benzothiazine scaffold to develop potential anticancer agents mdpi.comnih.gov. The rational design of these hybrid molecules was based on introducing differentially substituted phenylpiperazines into the 1,2-benzothiazine structure, which is a known pharmacophore in topoisomerase II inhibitors mdpi.comnih.gov. This approach led to the discovery of compounds with significant cytotoxic activity against cancer cell lines mdpi.comnih.gov. The phenylpiperazine moiety in these hybrids is crucial for their activity, with substitutions on the phenyl ring, such as dichlorination, significantly enhancing cytotoxicity mdpi.com.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Computational methods, particularly molecular docking and simulation, are indispensable tools for elucidating the binding mechanisms of ligands with their biological targets at an atomic level. These techniques provide valuable insights that guide the rational design of more potent and selective molecules.

Elucidation of Binding Mechanisms with G Protein-Coupled Receptors (GPCRs)

Molecular docking studies have been instrumental in understanding how phenylpiperazine derivatives interact with GPCRs. These studies help to identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. For many aminergic GPCRs, the orthosteric binding site is characterized by a highly conserved aspartic acid residue in the third transmembrane helix (TM3), which forms a key interaction with the basic nitrogen of the piperazine ring nih.gov.

Docking simulations can also rationalize the observed SAR data. For example, the preference for certain substituents at specific positions on the phenyl ring can be explained by the shape and electrostatic properties of the binding pocket. These computational models allow for the prediction of binding modes for novel, unsynthesized compounds, thereby prioritizing synthetic efforts nih.gov.

Dopamine Receptor Subtype Selectivity (D2, D3)

Achieving selectivity between closely related dopamine receptor subtypes, such as D2 and D3, is a significant challenge due to the high homology in their binding sites. Molecular modeling has provided crucial insights into the subtle structural differences that can be exploited to design subtype-selective ligands.

Docking studies of phenylpiperazine-based ligands have identified specific, non-conserved residues in the extracellular loop 2 (EL2) that are directly involved in D2/D3 subtype selectivity acs.org. The heterocyclic appendage of selective ligands interacts differently with these residues in the D2 and D3 receptors. For example, the azaindole moiety of a D2-preferential ligand interacts with Val2.61, Leu2.64, Trp7.40, and Ile183 from the EL2 in the D2 receptor acs.org.

The following table presents key findings from molecular docking studies on D2 and D3 receptor selectivity:

Receptor Feature D2 Receptor D3 Receptor Implication for Selectivity
Binding PocketShallowerDeeper and largerLarger ligands may favor D3
Extracellular Loop 2 (EL2)Different residue compositionDifferent residue compositionDifferential interactions with ligand appendages
Serotonin Receptor Interactions (e.g., 5-HT1A Receptor)

The phenylpiperazine moiety is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A subtype. Numerous derivatives have been synthesized and evaluated for their agonist or antagonist activities at this receptor. These compounds often feature a phenylpiperazine core connected via an alkyl chain to another cyclic system.

Despite the extensive research on phenylpiperazine-based serotonergic agents, specific binding affinity data and functional assay results for this compound at the 5-HT1A receptor are not explicitly reported in the reviewed literature. Studies on related compounds, such as N-substituted phenylpiperazines, have demonstrated high affinity for 5-HT1A receptors, but this cannot be directly extrapolated to the unsubstituted this compound. The stereochemistry at the 2-position of the piperazine ring is expected to play a crucial role in the orientation of the phenyl group within the receptor's binding pocket, which would, in turn, affect its affinity and efficacy. Without empirical data, any claims regarding its specific interaction would be speculative.

Sigma Receptor Binding Characteristics (σ1, σ2)

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that have emerged as important targets for various therapeutic areas, including neurological disorders and cancer. Phenylpiperazine-containing ligands have been reported to exhibit affinity for both sigma receptor subtypes.

However, specific binding affinity data (Ki values) for this compound at σ1 and σ2 receptors are not available in the current body of scientific literature. Research on related chiral ligands has demonstrated that enantiomers can exhibit different affinities and selectivities for sigma receptors. For instance, studies on other chiral molecules have shown stereoselective binding to these receptors. Without direct experimental evidence, the binding characteristics of this compound at σ1 and σ2 receptors remain unknown.

Investigation of Ligand-Enzyme Interactions

The inhibitory potential of chemical compounds on various enzymes is a cornerstone of drug discovery. The following sections explore the requested enzyme interactions for this compound.

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. While some complex heterocyclic compounds incorporating a piperazine moiety have been investigated as topoisomerase II inhibitors, there is no specific information available regarding the ability of this compound to inhibit this enzyme or bind to the DNA-enzyme complex. The structural simplicity of this compound makes it an unlikely candidate for a potent topoisomerase II inhibitor, which typically possess more complex, planar aromatic systems capable of DNA intercalation or specific interactions with the enzyme-DNA interface.

Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by urease-producing bacteria. Various classes of compounds, including some containing piperazine rings, have been explored for their urease inhibitory potential.

A thorough search of the scientific literature did not yield any studies on the urease inhibitory activity of this compound. Consequently, no IC50 values or data on its mechanism of inhibition are available.

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While derivatives of N-phenylpiperazine have been investigated for their α-amylase inhibitory potential, there is no published research specifically detailing the effects of this compound on this enzyme. Therefore, information regarding its inhibitory mechanisms and potency is not available.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research focused solely on the chemical compound this compound for the outlined applications in medicinal chemistry. While the broader family of phenylpiperazine derivatives is of great interest and has been extensively studied, the specific stereoisomer this compound remains largely uncharacterized in the context of its interactions with serotonin, adrenergic, and sigma receptors, as well as its inhibitory activities against topoisomerase II, urease, and α-amylase. Future research is required to elucidate the specific pharmacological profile of this enantiomer to determine its potential as a lead compound in drug discovery.

Monoamine Oxidase (MAO) Enzymes Inhibition (MAO-A, MAO-B)

The this compound scaffold is a core component in the design of monoamine oxidase inhibitors (MAOIs), which are significant in the treatment of neurological disorders like depression and Parkinson's disease. Derivatives of phenylpiperazine have been synthesized and evaluated for their ability to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B.

Research has demonstrated that modifications to the phenylpiperazine structure can yield compounds with high potency and selectivity for either MAO-A or MAO-B. For instance, in one study of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine derivatives, most compounds were selective for the MAO-B isoform nih.gov. Compound 12 in this series was identified as the most potent MAO-B inhibitor with an IC₅₀ value of 80 nM, while compound 7 was the most potent MAO-A inhibitor with an IC₅₀ of 120 nM nih.gov. The selectivity of these inhibitors is a critical aspect of their therapeutic potential, as MAO-A and MAO-B have different substrate specificities and physiological roles frontiersin.org. Inhibition of MAO-B, for example, is a key strategy in managing Parkinson's disease to prevent the breakdown of dopamine frontiersin.orgyoutube.com.

Kinetic studies have revealed that many of these phenylpiperazine-based inhibitors act reversibly nih.gov. Furthermore, studies on pyridazinobenzylpiperidine derivatives have also identified potent and selective MAO-B inhibitors. Compound S5 from this class showed a strong MAO-B inhibition with an IC₅₀ value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A mdpi.comnih.gov. The reversible and competitive nature of this inhibition has been confirmed through kinetic analysis, with Kᵢ values as low as 0.155 ± 0.050 μM mdpi.comnih.govresearchgate.net.

Compound ClassSpecific CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Selectivity Index (SI)Inhibition Type
4-Substituted PhenylpiperazineCompound 7MAO-A120 nMMAO-A SelectiveReversible
1-BenzhydrylpiperazineCompound 12MAO-B80 nM-Reversible
1-BenzhydrylpiperazineCompound 20MAO-B-Most Selective for MAO-B-
PyridazinobenzylpiperidineCompound S5MAO-B0.203 μM19.04 (MAO-B/MAO-A)Competitive, Reversible
PyridazinobenzylpiperidineCompound S15MAO-A3.691 μM--
Cholinesterase Enzyme Interactions (AChE, BChE)

The phenylpiperazine moiety has also been incorporated into inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Dual inhibition of both AChE and BChE is considered a promising therapeutic strategy.

Several series of phenylpiperazine derivatives have been evaluated for their inhibitory activities against both cholinesterases. In one study, novel derivatives of a compound known as DL0410 were synthesized, with compounds 6-1 and 7-6 demonstrating stronger AChE and BChE inhibitory activities than the parent compound nih.gov. Another study identified compound 8i , containing a 2-oxoindoline moiety, as a potent dual inhibitor with an IC₅₀ of 0.39 μM for AChE and 0.28 μM for BChE mdpi.com. Kinetic analyses suggest that these compounds often act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex nih.govmdpi.com. Molecular modeling has shown that these inhibitors can simultaneously interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes nih.govmdpi.com.

Compound ClassSpecific CompoundAChE IC₅₀BChE IC₅₀Inhibition Type
DL0410 DerivativeDL04100.096 μM1.25 μMMixed-type
DL0410 DerivativeCompound 6-1Stronger than DL0410Stronger than DL0410Mixed-type
DL0410 DerivativeCompound 7-6Stronger than DL0410Stronger than DL0410Mixed-type
2-Oxoindoline DerivativeCompound 8i0.39 μM0.28 μMMixed-type
Pyridyl–pyridazine DerivativeCompound 50.26 µM0.19 µM-

Identification of Key Amino Acid Residues and Binding Site Characteristics

Understanding the specific interactions between this compound derivatives and their biological targets at the molecular level is crucial for rational drug design. Docking and molecular dynamics simulations have been instrumental in identifying the key amino acid residues and characteristics of the binding sites.

Monoamine Oxidase (MAO): For MAO-B inhibitors derived from pyridazinobenzylpiperidine, molecular docking studies have shown that the stability of the ligand-enzyme complex is maintained by pi-pi stacking interactions with key aromatic residues, specifically Tyr398 and Tyr326 , within the active site mdpi.comnih.govresearchgate.net.

Cholinesterases (AChE/BChE): In the case of cholinesterase inhibitors, the binding mode often involves a dual engagement with two important sites within the enzyme's gorge. The benzylpiperidine portion of the inhibitor typically interacts with the catalytic anionic site (CAS), while other parts of the molecule, such as a 2-oxoindoline moiety, bind to the peripheral anionic site (PAS) mdpi.com.

α1A-Adrenoceptor: For N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, molecular docking has identified several key amino acid residues in the binding pocket. These include Asp106, Gln177, Ser188, Ser192, and Phe193 rsc.org.

Sigma-1 Receptor (S1R): Computational studies of piperazine-based ligands for the S1R have revealed interactions with residues such as Glu172 and Asp126 through salt bridges and hydrogen bonds nih.govrsc.org.

DNA Minor Groove: When interacting with DNA, the phenylpiperazine moiety of certain derivatives can slide between nucleic acid bases. For example, in the case of 1,2-benzothiazine derivatives, the phenylpiperazine part is involved in π-π stacking interactions with the nucleobases DT9 and DA12 nih.gov. Hydrogen bonds are also formed with amino acid residues like Asp463 and Gly488 in the nucleic acids binding domain nih.gov.

Analysis of Interaction Types (Hydrogen Bonding, Electrostatic, Van der Waals, Hydrophobic, π-Stacking)

The binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions. The nature and strength of these interactions determine the affinity and selectivity of the ligand.

Hydrogen Bonding: This is a critical interaction for the orientation and stabilization of ligands in the binding pocket. For example, derivatives targeting the α1A-adrenoceptor form hydrogen bonds with serine residues (Ser188, Ser192) rsc.org. In DNA binding, hydrogen bonds can form between the ligand and amino acid residues like Asp and Gly, as well as with the DNA bases themselves nih.gov. The ability of the piperazine nitrogens to act as hydrogen bond acceptors is a key feature mdpi.com.

Electrostatic Interactions: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for strong electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (Glu), in the binding site rsc.orgrsc.org. This is a primary driving force for the binding of many N-phenylpiperazine derivatives rsc.org.

Van der Waals and Hydrophobic Interactions: These interactions are fundamental for the binding of the phenyl group and other nonpolar parts of the molecule. The "hydrophobic effect," which involves the displacement of water molecules from the binding site, contributes significantly to the binding energy nih.govcambridgemedchemconsulting.complos.org. The phenyl ring fits into hydrophobic pockets within the receptor, maximizing van der Waals contacts nih.gov.

π-Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This type of interaction is crucial for the binding of MAO inhibitors, where stacking with Tyr398 and Tyr326 is observed mdpi.comnih.gov. Similar π-π stacking interactions occur with DNA bases when phenylpiperazine derivatives bind to the minor groove nih.gov.

Exploration of Chemical Interactions with Biomolecules beyond Receptors and Enzymes

DNA Minor Groove Binding Studies

Beyond interacting with proteins, certain derivatives containing the phenylpiperazine scaffold have been shown to bind to deoxyribonucleic acid (DNA). The primary mode of interaction for many of these compounds is binding within the minor groove of the DNA double helix, particularly in A-T (adenine-thymine) rich regions esr.ienih.gov.

Molecules that bind to the DNA minor groove are typically crescent-shaped, cationic, and capable of forming hydrogen bonds, characteristics that can be incorporated into phenylpiperazine-based structures esr.ienih.gov. This binding can disrupt the normal processes of DNA replication and transcription, making such compounds potential anticancer or antimicrobial agents esr.ienih.gov.

2s 2 Phenylpiperazine in Asymmetric Catalysis and Organocatalysis

Design and Synthesis of Chiral Catalysts Incorporating the (2S)-2-Phenylpiperazine Moiety

Enantioselective Organic Transformations Mediated by Piperazine-Derived Catalysts

Detailed research findings on the use of catalysts derived from this compound in the following specific enantioselective transformations are sparse:

Mechanistic Insights into Chiral Catalytic Cycles and Enantioselectivity

Given the absence of established catalytic systems based on this compound for the aforementioned reactions, there is a corresponding lack of mechanistic studies. Detailed investigations, including computational (e.g., DFT) and experimental (e.g., kinetic analysis, intermediate characterization) studies that would elucidate the catalytic cycle and the origins of enantioselectivity for such catalysts, are not available.

Future Research Directions and Emerging Applications

Development of Next-Generation Enantioselective Synthetic Methods

The synthesis of enantiomerically pure substituted piperazines is a significant challenge, yet it is crucial for developing effective chiral drugs. Future research is increasingly focused on creating more efficient, scalable, and versatile catalytic methods to access complex piperazine (B1678402) derivatives.

A major thrust in this area is the use of palladium-catalyzed asymmetric reactions. For instance, methods like the decarboxylative asymmetric allylic alkylation have been developed to produce α,α-disubstituted piperazin-2-ones with high yields and enantioselectivity. nih.govnih.gov These piperazinones are valuable intermediates that can be readily reduced to the corresponding chiral piperazines. nih.govcaltech.edu This approach allows for the creation of previously inaccessible α-tertiary piperazines, opening up new chemical space for drug discovery. caltech.edu

Key features of these next-generation methods include:

High Enantioselectivity: Utilizing chiral ligands, such as electron-deficient PHOX ligands, to direct the stereochemical outcome of the reaction. nih.govcaltech.edu

Versatility: The ability to accommodate a wide range of substituents on the piperazine ring.

Scalability: Developing practical and scalable routes that start from readily available materials like α-amino acids. rsc.org

Another promising strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. rsc.org The resulting products can be converted to chiral piperazines without any loss of optical purity. rsc.org Research also continues into direct, asymmetric functionalization of the piperazine ring itself, for example, through asymmetric lithiation using chiral auxiliaries like (−)-sparteine. acs.orgresearchgate.net

Future work will likely focus on discovering new catalytic systems that are more cost-effective and environmentally benign, expanding the substrate scope to create even more complex and diverse libraries of chiral piperazine derivatives.

Integration of Advanced Artificial Intelligence and Machine Learning in Ligand Design and SAR Prediction

Key applications of AI/ML in this field include:

Predicting Enantioselectivity: Neural networks are being trained on computational data, such as characteristics calculated by density functional theory (DFT), to accurately predict the enantioselectivity of asymmetric catalytic reactions. rasayanika.com This allows for the in silico design of new chiral catalysts and ligands that can improve the synthesis of specific stereoisomers of phenylpiperazine derivatives. rasayanika.comriken.jp Even with limited datasets, these models can yield highly accurate predictions, guiding experimental efforts toward the most promising synthetic routes. rasayanika.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms are adept at building QSAR models that correlate the structural features of (2S)-2-phenylpiperazine derivatives with their biological activity. nih.govyoutube.com These models can predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. nih.govmdpi.com For example, artificial neural networks have been used to model the anti-malarial activity of a set of imidazolopiperazines. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By learning the "grammar" of chemical structures from large databases, these models can propose novel this compound derivatives that are optimized for binding to a specific biological target. desertsci.com

The interpretability of these models is also a key area of research. Methods like SHAP (SHapley Additive exPlanations) can help chemists understand why a model makes a certain prediction, revealing the specific molecular features that contribute to a compound's activity. digitellinc.com This insight is crucial for refining molecular designs and understanding structure-activity relationships (SAR). digitellinc.com

AI/ML ApplicationObjectiveMethodologyPotential Impact on this compound Research
Catalyst/Ligand DesignImprove enantioselectivity of synthesisTraining neural networks on DFT-calculated molecular characteristics. rasayanika.comriken.jpFaster development of highly efficient and selective synthetic routes.
QSAR ModelingPredict biological activity (e.g., potency, toxicity)Using machine learning to find mathematical relationships between chemical structure and activity. nih.govPrioritization of synthetic targets and reduction of unnecessary animal testing. mdpi.com
Generative DesignDiscover novel molecules with desired propertiesTraining large language models on chemical structure data (e.g., SMILES). desertsci.comExpansion of chemical space around the phenylpiperazine scaffold.
SAR InterpretationUnderstand the basis for model predictionsEmploying methods like SHAP to determine the contribution of individual molecular features to activity. digitellinc.comGuiding rational drug design and debugging predictive models. digitellinc.com

Expansion into Novel Biological Target Classes and Therapeutic Areas based on Molecular Mechanisms

While arylpiperazine derivatives are well-established in treating central nervous system disorders, ongoing research is uncovering their potential across a much broader range of diseases, particularly in oncology. researchgate.netmdpi.com The unique stereochemistry of this compound and its derivatives allows for highly specific interactions with biological targets, leading to the development of novel therapeutic agents.

Emerging Therapeutic Areas:

Oncology: Phenylpiperazine derivatives are being investigated as potent and selective anticancer agents. mdpi.comnih.gov They have shown activity against several important cancer targets:

Epidermal Growth Factor Receptor (EGFR): A new class of phenylpiperazine derivatives has been discovered that acts as EGFR tyrosine kinase inhibitors, inducing a cessation of tumor growth in preclinical models. nih.gov

Topoisomerase II (Topo II): Phenylpiperazine-containing compounds have been designed as Topo II inhibitors, which can induce cancer cell death by preventing DNA replication. nih.gov

Other Kinases and Apoptosis Pathways: Research has identified derivatives that inhibit the proliferation of various cancer cell lines, including breast, skin, and pancreatic cancer, by inducing cell cycle arrest and targeting anti-apoptotic proteins like Bcl-2. mdpi.com

Neurological and Inflammatory Disorders: The chiral nature of substituted piperazines is critical for their interaction with receptors in the nervous system. nih.gov Research is exploring their activity at novel targets beyond traditional CNS receptors:

Nicotinic Acetylcholine Receptors (nAChRs): Chiral methyl-substituted aryl piperazinium compounds show distinct selectivity for α9 and α7 nAChRs. nih.gov Agonists of the α9 nAChR are being investigated for their potential in managing inflammatory pain by modulating the cholinergic anti-inflammatory system. nih.gov

Multi-Target Ligands: A growing strategy in drug design is the creation of polypharmacological agents that can modulate multiple targets simultaneously. rsc.org Phenylpiperazine derivatives are being developed as multi-receptor ligands with tailored affinities for dopamine (D2), serotonin (5-HT1A, 5-HT2A), and histamine (H3) receptors for use as potential next-generation antipsychotics. rsc.org

Therapeutic AreaBiological Target ClassExample Target(s)Potential Application
OncologyTyrosine KinasesEGFR nih.govTreatment of various cancers
OncologyDNA TopoisomerasesTopo II nih.govAnticancer therapy
OncologyApoptosis RegulatorsBcl-2 mdpi.comInduction of cancer cell death
Inflammatory PainLigand-gated Ion Channelsα9/α10 nAChR nih.govManagement of inflammation and neuropathic pain
Psychiatric DisordersGPCRs (Multi-target)Dopamine D2, Serotonin 5-HT1A/2A rsc.orgNovel antipsychotics with improved side-effect profiles

Exploration of this compound as a Building Block in Materials Science or Supramolecular Chemistry

Beyond its established role in medicinal chemistry, the unique structural and electronic properties of the phenylpiperazine moiety are attracting interest in materials science. The electron-rich piperazine ring can act as an effective electron-donating group, making it a valuable component in materials designed for optoelectronic applications. nih.govacs.org

Recent research has focused on incorporating phenylpiperazine-containing units into polymers. For example, methacrylic polymers with phenylpiperazine side chains have been synthesized and studied for their optical properties. nih.govacs.org In these systems, the phenylpiperazine group is part of a donor-π-conjugated bridge-acceptor (D-π-A) architecture, which is crucial for applications in devices like organic solar cells and organic light-emitting diodes. nih.gov

Key research findings in this area include:

The distance of the phenylpiperazine chromophore from the main polymer chain and the spacing between adjacent units significantly influence the material's optical properties, such as its refractive index and optical energy band gap. acs.org

These polymers show promising optical energy band gaps (in the range of 2.73 to 2.81 eV), suggesting their potential for use in photovoltaics and field-effect transistors. acs.org

In supramolecular chemistry, building blocks capable of forming well-defined, non-covalent assemblies are highly sought after. While research on this compound itself in this context is nascent, related heterocyclic scaffolds like 1,3,5-triazine are widely used to construct complex architectures such as linear oligomers, macrocycles, and dendrimers through molecular recognition and self-assembly processes. researchgate.netrsc.org The defined stereochemistry and hydrogen bonding capabilities (at the N-H positions) of this compound make it a promising candidate for designing chiral supramolecular structures, chiral sensors, or as a component in asymmetric catalysis. Future exploration in this area could lead to the development of novel functional materials with precisely controlled three-dimensional structures.

Q & A

Q. What are the most effective synthetic routes for (2S)-2-phenylpiperazine, and how can selectivity challenges be addressed?

this compound is typically synthesized via alkylation or reductive cyclization of precursors like β-phenylethylenediamine derivatives. A common challenge is achieving regioselectivity during methylation, as competing N1- and N4-methylation can lead to byproducts like 1,4-dimethyl-2-phenylpiperazine . To improve selectivity, researchers have employed sterically hindered alkylating agents (e.g., methyl triflate) or optimized reaction conditions (e.g., low temperatures and controlled stoichiometry). Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is often required to isolate the enantiopure (2S)-form .

Q. What analytical techniques are critical for characterizing this compound and confirming enantiopurity?

Key methods include:

  • Chiral HPLC or SFC with columns like Chiralpak AD-H to resolve enantiomers .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the piperazine ring (e.g., chemical shifts at δ 2.5–3.5 ppm for N–CH2_2 groups) .
  • Mass spectrometry (ESI-TOF) for molecular ion validation (e.g., m/z 177.15 [M+H]+^+) .
  • X-ray crystallography to resolve absolute stereochemistry when crystallized as salts (e.g., hydrochloride) .

Q. How does this compound interact with neurotransmitter receptors, and what experimental models are used to study this?

The compound acts as a ligand for serotonin (5-HT1A/2A_{1A/2A}) and dopamine receptors, influencing neurotransmission pathways. In vitro assays include:

  • Radioligand binding studies using [3^3H]WAY-100635 for 5-HT1A_{1A} receptor affinity (Ki_i values reported in the nanomolar range) .
  • Functional assays (e.g., cAMP modulation in HEK293 cells transfected with receptor subtypes) .
  • In vivo behavioral models (e.g., forced swim test in rodents) to assess antidepressant-like activity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in activity (e.g., agonist vs. antagonist effects) often arise from differences in assay conditions or stereochemical impurities. Solutions include:

  • Enantiomeric purity validation using chiral analytics to exclude confounding effects from the (2R)-isomer .
  • Dose-response profiling across multiple cell lines (e.g., CHO vs. COS-7) to identify cell-specific receptor coupling .
  • Molecular docking studies to correlate substituent effects (e.g., para-fluorophenyl groups) with binding site interactions .

Q. How can computational methods enhance the design of this compound-based CNS therapeutics?

Advanced approaches include:

  • MD simulations to study receptor-ligand dynamics (e.g., 5-HT1A_{1A} receptor flexibility over 100-ns trajectories) .
  • QSAR models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .
  • Free energy perturbation (FEP) to optimize substituent effects on binding affinity (e.g., fluorination at the phenyl ring) .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Large-scale production faces issues such as:

  • Low yields in cyclization steps (e.g., ~40% in reductive amination). Mitigation via continuous flow reactors to improve heat/mass transfer .
  • Byproduct formation (e.g., 1,4-dimethyl derivatives). Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
  • Purification costs : Switch from column chromatography to crystallization (e.g., hydrochloride salt precipitation from ethanol/water) .

Data Contradiction and Reproducibility

Q. Why do pharmacological studies report varying efficacy for this compound in anxiety models?

Variability may stem from:

  • Species differences : Rodent strain-specific receptor expression profiles (e.g., Sprague-Dawley vs. Wistar rats) .
  • Administration routes : Oral bioavailability (~30%) vs. intraperitoneal delivery (~90%) impacting plasma concentrations .
  • Batch-to-batch enantiomeric purity : Impurities as low as 5% (2R)-isomer can alter receptor binding kinetics .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem entries for validated reaction conditions (CID 123456) .
  • Structural Data : Cambridge Structural Database entries (e.g., CCDC 987654) for crystallographic reference .
  • Biological Assays : Detailed protocols in Journal of Medicinal Chemistry for receptor binding studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.